molecular formula C20H23ClN6O B12176876 N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12176876
M. Wt: 398.9 g/mol
InChI Key: PPFHTEZXZKOEEI-UHFFFAOYSA-N
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Description

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features a carbazole core, a tetrazole ring, and a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a series of cyclization reactions starting from aniline derivatives.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Cyclohexanecarboxamide Group: This step involves the coupling of the cyclohexanecarboxamide group to the carbazole-tetrazole intermediate using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the tetrazole ring or the carbazole core, potentially leading to the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce various functional groups at the chloro position.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it functions as a receptor modulator, it might interact with specific receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide: Similar structure but with an acetamide group instead of a cyclohexanecarboxamide group.

    N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)butanamide: Similar structure but with a butanamide group instead of a cyclohexanecarboxamide group.

Uniqueness

The uniqueness of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide lies in its combination of a carbazole core, a tetrazole ring, and a cyclohexanecarboxamide group. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

Molecular Formula

C20H23ClN6O

Molecular Weight

398.9 g/mol

IUPAC Name

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C20H23ClN6O/c21-13-7-8-16-15(11-13)14-5-4-6-17(18(14)23-16)24-19(28)20(9-2-1-3-10-20)27-12-22-25-26-27/h7-8,11-12,17,23H,1-6,9-10H2,(H,24,28)

InChI Key

PPFHTEZXZKOEEI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)Cl)N5C=NN=N5

Origin of Product

United States

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